molecular formula C13H17NO B8203076 2-Piperidinone, 3-methyl-1-(phenylmethyl)- CAS No. 37672-46-1

2-Piperidinone, 3-methyl-1-(phenylmethyl)-

Cat. No.: B8203076
CAS No.: 37672-46-1
M. Wt: 203.28 g/mol
InChI Key: XNCQKVGNUJGIDK-UHFFFAOYSA-N
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Description

2-Piperidinone, 3-methyl-1-(phenylmethyl)- is a heterocyclic organic compound with the molecular formula C13H17NO. It is a derivative of piperidinone, a six-membered lactam containing a nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-(phenylmethyl)-4-piperidone with suitable reagents can yield the desired compound . Another method involves the hydrogenation of unsaturated intermediates, which can be further functionalized to obtain the target molecule .

Industrial Production Methods

Industrial production of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- often involves multi-step processes that ensure high yield and purity. These processes typically include the use of catalysts and controlled reaction environments to optimize the synthesis. The development of cost-effective and scalable methods is crucial for its large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Piperidinone, 3-methyl-1-(phenylmethyl)- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, including drugs with potential anticancer and antimicrobial properties . In the industrial sector, it is utilized in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinone, 3-methyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-benzyl-3-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-6-5-9-14(13(11)15)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCQKVGNUJGIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455405
Record name 2-Piperidinone, 3-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37672-46-1
Record name 2-Piperidinone, 3-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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